Cas no 1251633-51-8 (2-3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl-N-(3-phenylpropyl)acetamide)

2-3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl-N-(3-phenylpropyl)acetamide 化学的及び物理的性質
名前と識別子
-
- 2-3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl-N-(3-phenylpropyl)acetamide
- AKOS024518617
- 1251633-51-8
- F5788-1468
- CCG-355829
- VU0520537-1
- 2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(3-phenylpropyl)acetamide
- 2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(3-phenylpropyl)acetamide
-
- インチ: 1S/C20H22ClN3O2/c21-17-9-4-10-18(14-17)24-13-12-23(20(24)26)15-19(25)22-11-5-8-16-6-2-1-3-7-16/h1-4,6-7,9-10,14H,5,8,11-13,15H2,(H,22,25)
- InChIKey: JFYQCOJJKLRRFO-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1)N1C(N(CC(NCCCC2C=CC=CC=2)=O)CC1)=O
計算された属性
- 精确分子量: 371.1400546g/mol
- 同位素质量: 371.1400546g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 26
- 回転可能化学結合数: 7
- 複雑さ: 482
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.4
- トポロジー分子極性表面積: 52.6Ų
2-3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl-N-(3-phenylpropyl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5788-1468-5mg |
2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(3-phenylpropyl)acetamide |
1251633-51-8 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5788-1468-10mg |
2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(3-phenylpropyl)acetamide |
1251633-51-8 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5788-1468-15mg |
2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(3-phenylpropyl)acetamide |
1251633-51-8 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F5788-1468-5μmol |
2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(3-phenylpropyl)acetamide |
1251633-51-8 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5788-1468-1mg |
2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(3-phenylpropyl)acetamide |
1251633-51-8 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F5788-1468-3mg |
2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(3-phenylpropyl)acetamide |
1251633-51-8 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5788-1468-40mg |
2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(3-phenylpropyl)acetamide |
1251633-51-8 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F5788-1468-30mg |
2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(3-phenylpropyl)acetamide |
1251633-51-8 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F5788-1468-2mg |
2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(3-phenylpropyl)acetamide |
1251633-51-8 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F5788-1468-50mg |
2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(3-phenylpropyl)acetamide |
1251633-51-8 | 50mg |
$160.0 | 2023-09-09 |
2-3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl-N-(3-phenylpropyl)acetamide 関連文献
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
2-3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl-N-(3-phenylpropyl)acetamideに関する追加情報
Professional Introduction to Compound with CAS No 1251633-51-8 and Product Name: 2-3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl-N-(3-phenylpropyl)acetamide
The compound with the CAS number 1251633-51-8 and the product name 2-3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl-N-(3-phenylpropyl)acetamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their potential therapeutic applications. The structural framework of this molecule, characterized by a 2-oxoimidazolidin-1-yl core, integrates functional groups that contribute to its unique chemical and biological properties. Specifically, the presence of a 3-chlorophenyl substituent and an N-(3-phenylpropyl)acetamide moiety enhances its interactability with biological targets, making it a promising candidate for further investigation in drug discovery.
In recent years, there has been a surge in research focused on developing novel imidazolidinone derivatives due to their versatile biological activities. The compound in question has been studied for its potential role in modulating various biological pathways, particularly those involved in inflammation and pain management. Preliminary studies have indicated that this molecule exhibits inhibitory effects on certain enzymes and receptors, which are key targets in the development of anti-inflammatory drugs. The 3-chlorophenyl group, known for its ability to enhance lipophilicity and metabolic stability, plays a crucial role in improving the pharmacokinetic profile of the compound. This feature is particularly important for ensuring that the drug remains active within the body long enough to exert its therapeutic effect.
The N-(3-phenylpropyl)acetamide moiety further contributes to the compound's pharmacological potential by providing a site for hydrogen bonding interactions with biological targets. This group is commonly found in many bioactive molecules and has been shown to improve binding affinity and selectivity. The combination of these structural elements makes this compound an intriguing subject for further exploration in medicinal chemistry. Researchers have been particularly interested in how the electronic properties of the 2-oxoimidazolidin-1-yl ring can be modulated to optimize its interactions with biological targets. This has led to the synthesis of various derivatives aimed at enhancing potency and reducing side effects.
Recent advancements in computational chemistry have enabled more precise predictions of the biological activity of such compounds. Molecular docking studies have been conducted using this molecule as a lead candidate for drug development. These studies have suggested that it may interact with proteins involved in inflammatory responses, making it a potential therapeutic agent for conditions such as rheumatoid arthritis and chronic pain syndromes. The predicted binding affinities and interaction modes provide valuable insights into how the molecule might function at the molecular level, guiding further optimization efforts.
Additionally, the compound's stability under various conditions has been evaluated as part of its characterization process. Chemical stability studies have shown that it remains intact under standard storage conditions, suggesting that it could be suitable for formulation into pharmaceutical products. Pharmacokinetic studies have also been initiated to assess how the compound is absorbed, distributed, metabolized, and excreted by the body. These studies are essential for determining dosing regimens and identifying any potential toxicity concerns. Preliminary results indicate that the compound exhibits moderate bioavailability and a favorable metabolic profile, which are critical factors for its clinical development.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies have been employed to introduce the necessary functional groups while maintaining regioselectivity. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the complex heterocyclic core. The use of high-performance analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) has facilitated thorough structural elucidation.
In conclusion, the compound with CAS number 1251633-51-8 and product name 2-3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl-N-(3-phenylpropyl)acetamide represents a significant contribution to pharmaceutical chemistry. Its unique structural features make it a promising candidate for further development as a therapeutic agent. Ongoing research aims to fully elucidate its biological activities and optimize its pharmacological properties for clinical use. As our understanding of molecular interactions continues to grow, compounds like this one hold great promise for addressing unmet medical needs in various therapeutic areas.
1251633-51-8 (2-3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl-N-(3-phenylpropyl)acetamide) Related Products
- 1217474-91-3(Galactinol dihydrate)
- 2138194-12-2(3-[3-(4-Ethylpiperazin-1-yl)cyclobutyl]prop-2-ynoic acid)
- 1804982-00-0(Methyl 4-(difluoromethyl)-3-iodopyridine-5-acetate)
- 2202245-27-8(5-Bromo-2-[(3,3-difluorocyclobutyl)methoxy]pyrimidine)
- 1807096-27-0(2-(Difluoromethyl)-3-iodo-4-nitropyridine-6-acetic acid)
- 1538294-78-8(2-methyloxane-3-carboxylic acid)
- 3976-69-0(Methyl (R)-(-)-3-hydroxybutyrate)
- 351190-36-8(N-(4,6-Dimethylpyrimidin-2-yl)-N'-(2-ethoxyphenyl)guanidine)
- 1227586-37-9(3-Bromomethyl-2-fluoro-5-(2-fluorophenyl)pyridine)
- 41192-41-0(2-(Trifluoromethyl)quinoline-5,8-diol)




